

Spectroscopic Profile of 3-Ethyl-4-octanone: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-4-octanone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the ketone **3-Ethyl-4-octanone** ($C_{10}H_{20}O$, Molar Mass: ~ 156.27 g/mol). The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and industrial applications. This document details the mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy data, along with the experimental protocols for these techniques.

Mass Spectrometry

Mass spectrometry of **3-Ethyl-4-octanone** provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage patterns of ketones.

Data Presentation: Mass Spectrometry Data for **3-Ethyl-4-octanone**

m/z	Proposed Fragment Ion	Structure	Relative Intensity
156	Molecular Ion $[M]^+\bullet$	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{C}(\text{O})\text{CH}(\text{CH}_2\text{CH}_3)\text{CH}_2\text{CH}_3]^+\bullet$	Low
127	$[M - \text{CH}_2\text{CH}_3]^+$	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{C}(\text{O})\text{CHCH}_2\text{CH}_3]^+$	Moderate
99	$[M - \text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3]^+$	$[\text{C}(\text{O})\text{CH}(\text{CH}_2\text{CH}_3)\text{CH}_2\text{CH}_3]^+$	High
85	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CO}]^+$	$\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CO}^+$	High
57	$[\text{CH}_3\text{CH}_2\text{CO}]^+$	$\text{CH}_3\text{CH}_2\text{CO}^+$	High
29	$[\text{CH}_2\text{CH}_3]^+$	CH_3CH_2^+	Moderate

Note: The relative intensities are qualitative and can vary depending on the instrument and experimental conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of **3-Ethyl-4-octanone** is introduced into the ion source of a mass spectrometer, typically via gas chromatography (GC) for separation and purification. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion ($M^+\bullet$). The excess energy imparted to the molecular ion leads to its fragmentation into smaller, charged ions and neutral fragments. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of **3-Ethyl-4-octanone** by providing information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **3-Ethyl-4-octanone** is predicted to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the proximity to the electron-withdrawing carbonyl group.

Data Presentation: Predicted ^1H NMR Data for **3-Ethyl-4-octanone**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~0.9	Triplet	6H	a, h
~1.2-1.6	Multiplet	8H	b, c, f, g
~2.4	Multiplet	3H	d, e

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
Figure 1: Chemical structure of 3-Ethyl-4-octanone with proton assignments for ^1H NMR.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon is characteristically found at a high chemical shift (downfield).

Data Presentation: Predicted ^{13}C NMR Data for **3-Ethyl-4-octanone**

Chemical Shift (δ , ppm)	Assignment
~212	C=O (4)
~50	C-3
~40	C-5
~25	C-2'
~23	C-6
~22	C-7
~14	C-8
~12	C-1'
~11	C-1

 Chemical structure of 3-Ethyl-4-octanone with carbon assignments *Figure 2: Chemical structure of **3-Ethyl-4-octanone** with carbon assignments for ^{13}C NMR.*

Experimental Protocol: NMR Spectroscopy

A small amount of the purified **3-Ethyl-4-octanone** is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube. The tube is then inserted into the strong magnetic field of an NMR spectrometer. The sample is irradiated with short pulses of radiofrequency waves, which excite the atomic nuclei. As the nuclei relax back to their ground state, they emit radiofrequency signals that are detected and converted into an NMR spectrum. For ^{13}C NMR, broadband proton decoupling is often used to simplify the spectrum by removing the carbon-proton couplings, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Ethyl-4-octanone** is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group.

Data Presentation: IR Spectroscopy Data for **3-Ethyl-4-octanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretching (alkane)
~1715	Strong	C=O stretching (ketone)
~1460	Medium	C-H bending (methylene)
~1380	Medium	C-H bending (methyl)

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A small drop of neat **3-Ethyl-4-octanone** is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The sample is then irradiated with a broad range of infrared light. The molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their bonds. The transmitted light is detected and a Fourier transform is applied to the signal to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aliphatic ketones like **3-Ethyl-4-octanone** exhibit a weak absorption in the ultraviolet region due to the $n \rightarrow \pi^*$ electronic transition of the carbonyl group.

Data Presentation: UV-Vis Spectroscopy Data for **3-Ethyl-4-octanone** (in a non-polar solvent)

λ_{max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Transition
~278	~15	$n \rightarrow \pi^*$

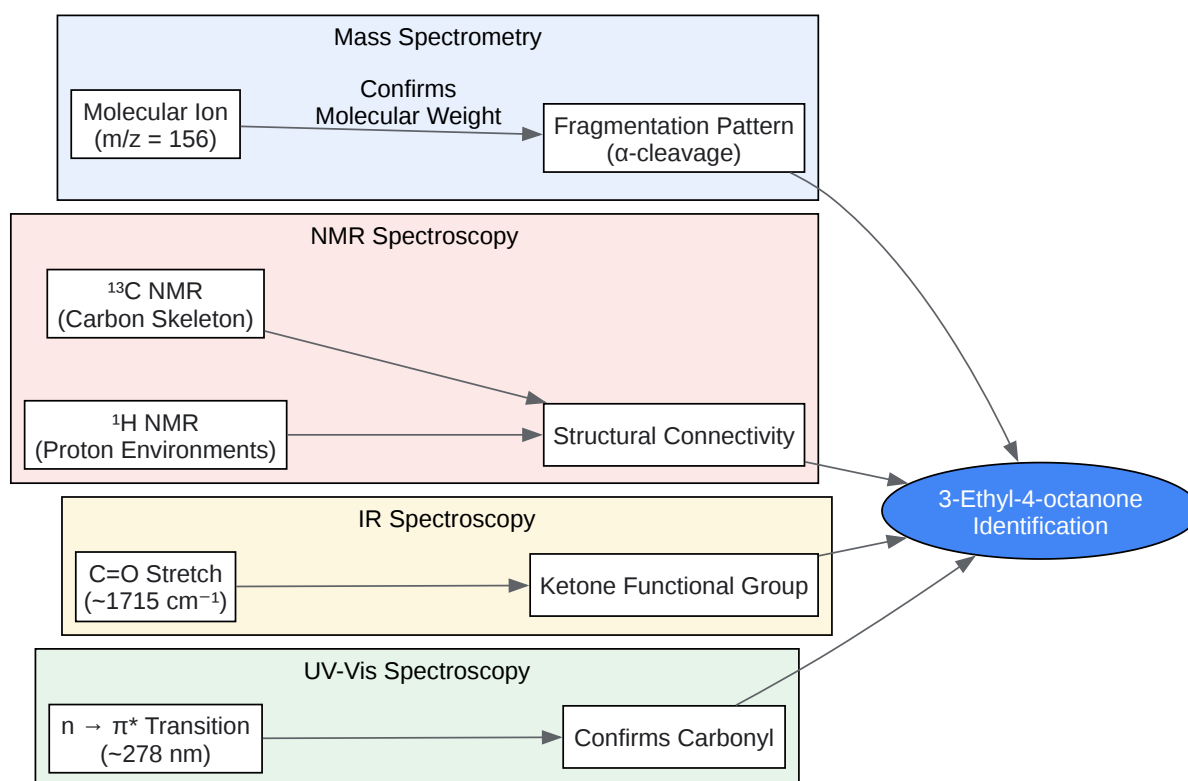
Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of **3-Ethyl-4-octanone** is prepared in a suitable UV-transparent solvent (e.g., hexane or ethanol). The solution is placed in a quartz cuvette, and the cuvette is inserted into a UV-Vis spectrophotometer. The instrument passes a beam of UV-Vis light through the sample

and measures the amount of light absorbed at each wavelength. The resulting UV-Vis spectrum is a plot of absorbance versus wavelength.

Visualization of Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of **3-Ethyl-4-octanone**.



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Caption: Workflow for the spectroscopic identification of **3-Ethyl-4-octanone**.

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